11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a butoxyphenyl group and a dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method includes the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This method uses iodobenzene and terminal alkynes as starting materials, with palladium catalysts facilitating the reaction under mild conditions. The key intermediates, 1,3-ynones, are then cyclized to form the benzodiazepine core.
Industrial Production Methods
In an industrial setting, continuous flow chemistry is often employed for the synthesis of benzodiazepines . This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a series of reactors. The use of flow chemistry also enhances reaction control and product purity.
Chemical Reactions Analysis
Types of Reactions
11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to its pharmacological effects, particularly its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic uses, including its anxiolytic and sedative properties.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include GABA(a) receptors, which facilitate the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Nitrazepam: Used primarily as a hypnotic agent.
Uniqueness
11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the butoxyphenyl group and the dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core
Properties
CAS No. |
337503-14-7 |
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Molecular Formula |
C25H30N2O2 |
Molecular Weight |
390.5g/mol |
IUPAC Name |
6-(3-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H30N2O2/c1-4-5-13-29-18-10-8-9-17(14-18)24-23-21(15-25(2,3)16-22(23)28)26-19-11-6-7-12-20(19)27-24/h6-12,14,24,26-27H,4-5,13,15-16H2,1-3H3 |
InChI Key |
ZURYUISJMNACHP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Origin of Product |
United States |
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